molecular formula C14H14N2O3 B8551714 3-benzyloxy-2-nitro-N-methylaniline

3-benzyloxy-2-nitro-N-methylaniline

Cat. No.: B8551714
M. Wt: 258.27 g/mol
InChI Key: MVLUKKOMVMRLNE-UHFFFAOYSA-N
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Description

3-Benzyloxy-2-nitro-N-methylaniline is a nitroaromatic compound featuring a benzyloxy group at the 3-position, a nitro group at the 2-position, and an N-methyl substituent on the aniline backbone. Nitroaniline derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electron-deficient aromatic rings, which facilitate nucleophilic substitution and coordination chemistry .

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

N-methyl-2-nitro-3-phenylmethoxyaniline

InChI

InChI=1S/C14H14N2O3/c1-15-12-8-5-9-13(14(12)16(17)18)19-10-11-6-3-2-4-7-11/h2-9,15H,10H2,1H3

InChI Key

MVLUKKOMVMRLNE-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=CC=C1)OCC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

N-Benzyl-3-nitroaniline (CAS 33334-94-0)

  • Structure : Benzyl group attached to the amine nitrogen (N-benzyl), nitro group at the 3-position.
  • Formula : C₁₃H₁₂N₂O₂ (MW: 228.25 g/mol).
  • Key Differences :
    • The absence of a benzyloxy group and the presence of N-benzyl substitution alter electronic effects. The nitro group at the 3-position (meta to the amine) reduces steric hindrance compared to the ortho-nitro group in the target compound.
    • Applications: Versatile intermediate in organic synthesis, particularly in nucleophilic aromatic substitution reactions .

3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline (CAS 1458569-16-8)

  • Structure : Fluoro substituent at the 3-position, 4-methoxybenzyl and methyl groups on the amine.
  • Formula : C₁₅H₁₄FN₂O₃ (MW: 307.29 g/mol; reported MW in evidence may be incorrect).
  • Compared to the target compound, the absence of a benzyloxy group reduces steric bulk but introduces fluorine’s electronegative effects .

N-Methyl-2-nitroaniline (CAS 612-34-0)

  • Structure : Simplest analog with a nitro group at the 2-position and N-methyl substitution.
  • Formula : C₇H₈N₂O₂ (MW: 168.15 g/mol).
  • Key Differences: Lacking the benzyloxy group, this compound has lower molecular weight and likely higher solubility in polar solvents.

Positional Isomers: 2-Methyl-3-nitroaniline (CAS 276-328)

  • Structure : Methyl group at the 2-position, nitro group at the 3-position.
  • Formula : C₇H₈N₂O₂ (MW: 168.15 g/mol).
  • Key Differences :
    • Positional isomerism significantly alters electronic effects. The meta-nitro group (relative to the amine) reduces conjugation with the aromatic ring compared to the ortho-nitro configuration in the target compound.
    • Melting Point: Reported as 276°C, suggesting higher crystallinity than many nitroaniline derivatives .

Data Table: Key Properties of Compared Compounds

Compound Name Formula Molecular Weight (g/mol) Substituents Key Applications
3-Benzyloxy-2-nitro-N-methylaniline* C₁₄H₁₃N₂O₃ 265.27 3-benzyloxy, 2-nitro, N-methyl Hypothetical: Catalysis, dyes
N-Benzyl-3-nitroaniline C₁₃H₁₂N₂O₂ 228.25 N-benzyl, 3-nitro Organic synthesis
3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline C₁₅H₁₄FN₂O₃ 307.29 3-fluoro, 4-methoxybenzyl, N-methyl Specialty chemicals
N-Methyl-2-nitroaniline C₇H₈N₂O₂ 168.15 2-nitro, N-methyl Intermediate for pharmaceuticals
2-Methyl-3-nitroaniline C₇H₈N₂O₂ 168.15 2-methyl, 3-nitro Agrochemicals

*Note: Data for this compound is inferred from structural analogs.

Research Findings and Trends

  • Electronic Effects : The benzyloxy group in the target compound is electron-donating via resonance, which may counteract the electron-withdrawing nitro group, creating a balanced electronic profile suitable for selective reactions .
  • Steric Considerations : Bulky substituents like benzyloxy and N-methyl groups in the target compound may hinder reactions requiring planar transition states but enhance stability in harsh conditions .
  • Synthetic Utility: Nitro groups in ortho positions (as in the target) are known to activate aromatic rings for nucleophilic substitution, making the compound valuable in heterocycle synthesis .

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